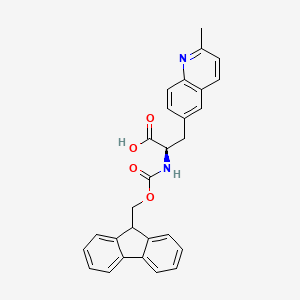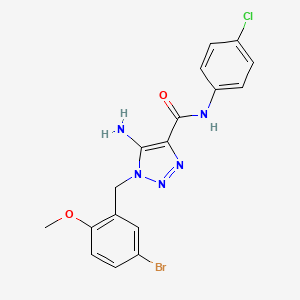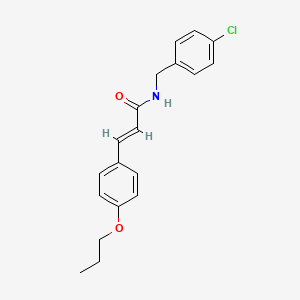![molecular formula C16H22ClNO5 B2376339 Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate CAS No. 2044712-60-7](/img/structure/B2376339.png)
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate is a chemical compound with the CAS Number: 2044712-60-7. It has a molecular weight of 343.81 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H22ClNO5/c1-5-22-14 (20)12 (18-15 (21)23-16 (2,3)4)13 (19)10-6-8-11 (17)9-7-10/h6-9,12-13,19H,5H2,1-4H3, (H,18,21) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 343.81 . It is in powder form and is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Enantioselective Synthesis
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate is involved in the practical and scalable enantioselective synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid. This synthesis begins with enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, demonstrating the compound's role in producing enantiomerically pure products (Alonso et al., 2005).
Orthogonally Protected Amino Acids
This compound is also utilized in synthesizing orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids. These acids are instrumental in creating edeine analogs, showcasing the compound's importance in synthesizing complex amino acid structures (Czajgucki et al., 2003).
Biological Activity and Synthesis
The compound has a role in synthesizing various biologically active compounds, like Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB). These synthesized compounds have shown activities like inducing precocious metamorphosis in silkworms, indicating juvenile hormone deficiency, a significant aspect for entomological studies and pest control (Kuwano et al., 2008).
Chemical Reactions and Intermediates
Chemical Reactions and Characterization
this compound is used in complex chemical reactions to synthesize new quinazolines, which are then screened for their antimicrobial and antibacterial activities. This showcases the compound's role in creating intermediates for pharmaceutical research and development (Desai et al., 2007).
Initiator in Polymerization
The compound's derivatives have been used as initiators in high-pressure ethene polymerization. This highlights its utility in industrial applications, particularly in the production of polymers (Buback et al., 2007).
Mechanism of Action
Target of Action
The primary target of Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate is currently unknown. This compound is a derivative of serine , an amino acid that plays a role in various biological processes, including protein synthesis and cellular function.
Mode of Action
Biochemical Pathways
Serine, from which this compound is derived, is involved in numerous biochemical pathways, including protein synthesis and cellular signaling . .
Result of Action
As a derivative of serine , it may have similar effects, such as participating in protein synthesis and cellular function.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO5/c1-5-22-14(20)12(18-15(21)23-16(2,3)4)13(19)10-6-8-11(17)9-7-10/h6-9,12-13,19H,5H2,1-4H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQZUSWGRJVCCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)Cl)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)prop-2-enamide](/img/structure/B2376256.png)



![2-(4-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2376264.png)



![3-(3-methoxyphenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2376270.png)

![N-[2-(4-fluorophenyl)ethyl]-2-methylpropan-2-amine](/img/structure/B2376274.png)

![3-(3,5-Dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2376277.png)

